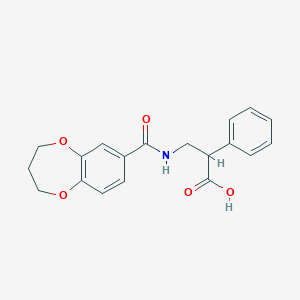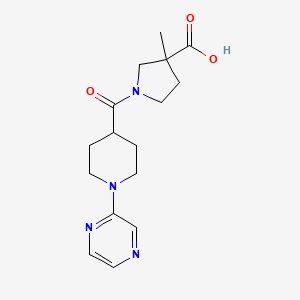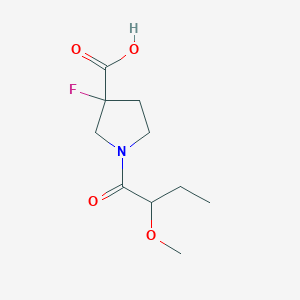![molecular formula C18H20F3N3O3 B6662914 2-(Butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid](/img/structure/B6662914.png)
2-(Butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid is a complex organic molecule with significant implications in various fields of scientific research. This compound contains a butanoylamino group, a pyrazole ring with dimethyl and trifluoromethyl substitutions, and an acetic acid moiety. The diverse functional groups in this molecule confer unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, including 3,5-dimethyl-1-(3-trifluoromethyl)phenyl-pyrazole and butanoylamine.
Reactions: : The primary synthetic route involves the formation of the pyrazole ring, followed by the introduction of the butanoylamino group and the acetic acid moiety. Typical reactions may include condensation, substitution, and amidation reactions.
Conditions: : These reactions generally require controlled temperatures, catalysts, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions on a large scale. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to various oxidized derivatives.
Reduction: : Reduction reactions may target the pyrazole ring or other functional groups, depending on the reagents used.
Substitution: : The trifluoromethyl and dimethyl groups on the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products from these reactions depend on the specific reaction pathways. For example, oxidation may yield carboxylated derivatives, while reduction might produce more hydrogenated forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for various chemical transformations, making it a valuable intermediate in synthetic organic chemistry.
Biology
In biology, researchers explore the compound's potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, possibly serving as a lead compound in drug discovery.
Medicine
The medicinal applications of this compound are of great interest, especially in the development of new pharmaceuticals. Its unique chemical structure may offer therapeutic potential for treating various diseases by modulating specific biochemical pathways.
Industry
In industry, the compound may be used in the synthesis of specialty chemicals or as an additive in formulations requiring specific chemical properties.
Mechanism of Action
The compound's mechanism of action is largely determined by its ability to interact with molecular targets such as enzymes or receptors. Its functional groups enable it to bind to these targets, potentially inhibiting or activating specific biological pathways. The exact molecular pathways involved can vary, but typically, interactions with active sites or binding domains are key to its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Butanoylamino)-2-[3,5-dimethylphenyl]acetic acid
2-(Butanoylamino)-2-[1-(3-trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid
2-(Propionylamino)-2-[3,5-dimethyl-1-(3-trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid
Uniqueness
What sets 2-(Butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid apart from similar compounds is the presence of the butanoylamino group combined with the specific substitutions on the pyrazole ring. This unique combination of functional groups confers distinct reactivity and biological activity, making it a compound of particular interest in various research fields.
Would you like to dive deeper into any specific section or explore another topic entirely?
Properties
IUPAC Name |
2-(butanoylamino)-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c1-4-6-14(25)22-16(17(26)27)15-10(2)23-24(11(15)3)13-8-5-7-12(9-13)18(19,20)21/h5,7-9,16H,4,6H2,1-3H3,(H,22,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRTVOCJDBCXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(1,1-Dioxothiane-4-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B6662832.png)
![2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid](/img/structure/B6662835.png)
![3-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylpropanoic acid](/img/structure/B6662837.png)

![2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid](/img/structure/B6662851.png)

![1-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B6662868.png)

![4-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid](/img/structure/B6662876.png)
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylcyclohexane-1-carboxylic acid](/img/structure/B6662878.png)
![1-[(3-Acetamido-4-fluorobenzoyl)amino]-4-methylcyclohexane-1-carboxylic acid](/img/structure/B6662888.png)
![4-Ethyl-1-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662894.png)
![2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(propanoylamino)acetic acid](/img/structure/B6662906.png)
![2-[3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-(2-methylpropanoylamino)acetic acid](/img/structure/B6662908.png)
